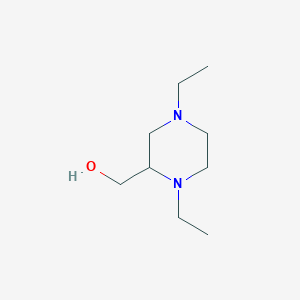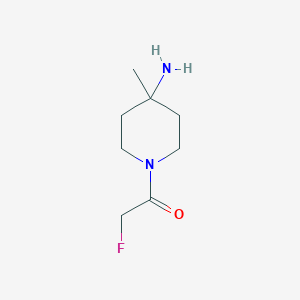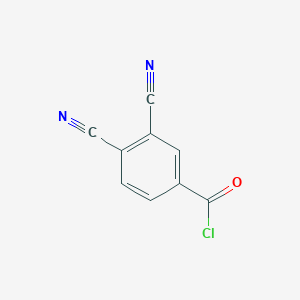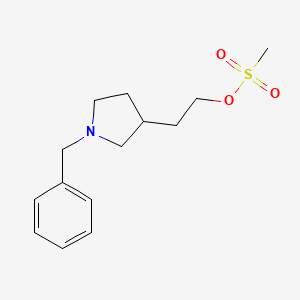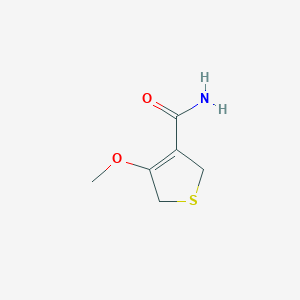
2,5-Dihydro-4-methoxy-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydro-4-methoxy-3-thiophenecarboxamide is a heterocyclic compound featuring a thiophene ring, which is a five-membered ring containing sulfur. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the methoxy group and the carboxamide functionality adds to its chemical versatility and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide typically involves the reaction of thiophene derivatives with appropriate reagents. One common method includes the cyclization of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by heating in aqueous sodium hydroxide . This method yields the desired thiophene derivative with good efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield thiophene sulfoxides, while reduction can produce thiophene amines.
Aplicaciones Científicas De Investigación
2,5-Dihydro-4-methoxy-3-thiophenecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Industry: The compound is used in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding. For instance, its derivatives have been shown to inhibit kinases and modulate estrogen receptors, contributing to their therapeutic effects .
Comparación Con Compuestos Similares
Thiophene: A basic heterocyclic compound with a sulfur atom in the ring.
2,5-Dimethylthiophene: A thiophene derivative with methyl groups at positions 2 and 5.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: A structurally similar compound with a furan ring instead of thiophene.
Uniqueness: 2,5-Dihydro-4-methoxy-3-thiophenecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and carboxamide groups enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
Número CAS |
65369-30-4 |
|---|---|
Fórmula molecular |
C6H9NO2S |
Peso molecular |
159.21 g/mol |
Nombre IUPAC |
4-methoxy-2,5-dihydrothiophene-3-carboxamide |
InChI |
InChI=1S/C6H9NO2S/c1-9-5-3-10-2-4(5)6(7)8/h2-3H2,1H3,(H2,7,8) |
Clave InChI |
GESXCODMAPHGDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(CSC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


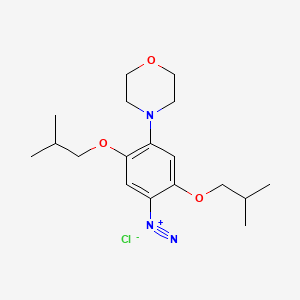
![6-Bromo-2-isopropyl-1-methyl-1H-benzo[D]imidazole](/img/structure/B13968381.png)
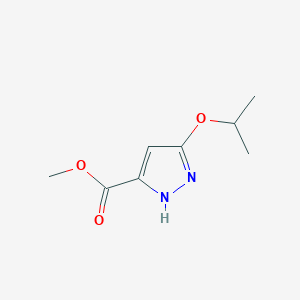
![5-(2-Propoxyphenyl)-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13968389.png)
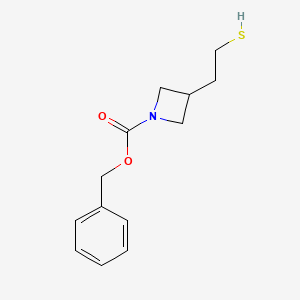
![4,7-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13968409.png)
![Cyclopentanone, 2-[3-(2,5-dihydroxyphenyl)-1-oxopropyl]-](/img/structure/B13968411.png)
![(S)-2-methyl-1-[3-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13968415.png)
